molecular formula C6H6ClN B157665 4-Chloro-3-methylpyridine CAS No. 1681-36-3

4-Chloro-3-methylpyridine

Cat. No. B157665
CAS RN: 1681-36-3
M. Wt: 127.57 g/mol
InChI Key: DZNXMHJMXLSNIR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylpyridine is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C6H7ClN. It is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, substituted with a chlorine atom at the fourth position and a methyl group at the third position.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in various studies. For instance, an improved synthesis method for 2-chloro-3-amino-4-methylpyridine, a compound structurally similar to 4-chloro-3-methylpyridine, was developed, yielding a key intermediate for Nevirapine with a total yield of 62.1% . This process involved condensation starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide, indicating the potential for diverse synthetic routes for chloro-methylpyridines.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied. For example, the molecular and crystal structure of 4-methylpyridinium tetrachloroferrate(III) was determined, showing a slightly distorted tetrahedral coordination of the iron cation by chlorine anions . This suggests that 4-chloro-3-methylpyridine could also exhibit interesting structural features due to the presence of the chlorine substituent.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from studies on similar compounds. For instance, the complexation of 4-methylpyridine with deuterated pentachlorophenol showed unusual geometrical and spectroscopic isotopic effects, indicating that the pyridine ring can engage in various interactions, such as hydrogen bonding and halogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The study of 4-methylpyridinium tetrachloroantimonate(III) revealed two reversible phase transitions and discussed the crystal dynamics based on temperature-dependent NMR and infrared spectroscopic studies . Additionally, the magnetic characteristics of 4-methylpyridinium tetrachloroferrate(III) suggest antiferromagnetic coupling, which could be relevant for the physical properties of 4-chloro-3-methylpyridine .

Safety and Hazards

4-Chloro-3-methylpyridine is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Chloro-3-methylpyridine were not found in the search results, it’s clear that the compound and its derivatives have significant potential in various fields, including medicinal chemistry and drug design .

Relevant Papers One relevant paper discusses a novel synthetic method of chloro-3-methylpyridine derivatives using silicon tetrachloride as a catalyst . Another paper presents the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

properties

IUPAC Name

4-chloro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNXMHJMXLSNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374014
Record name 4-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1681-36-3
Record name 4-chloro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1681-36-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of 4-Chloro-3-methylpyridine in the presented research?

A: The research highlights the use of 4-Chloro-3-methylpyridine as a key building block in synthesizing a novel compound, 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine. [, ] This compound is being investigated for its potential insecticidal activity against aphids and planthoppers. [, ]

Q2: Can you describe a novel method for synthesizing 4-Chloro-3-methylpyridine?

A: Yes, one of the research papers presents a novel synthesis route using silicon tetrachloride as a catalyst. [] This method involves oxidizing 3-methylpyridine to 3-methylpyridine-N-oxide followed by chlorination using silicon tetrachloride. [] This method offers an alternative to traditional phosphorus oxychloride-based methods and potentially has fewer environmental drawbacks. []

Q3: What is the significance of the reported yield in the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine?

A: The synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine, achieved through a condensation reaction between 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, resulted in a 92.3% yield. [] This high yield is significant as it indicates the efficiency and potential scalability of the synthesis process, a crucial factor in drug development and manufacturing.

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